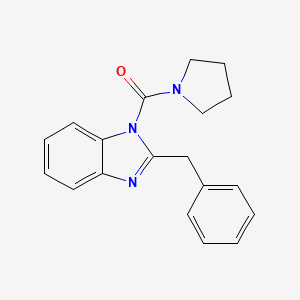

2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole

Description

The compound 2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole (hereafter referred to as the "target compound") is a benzodiazole derivative featuring a benzyl substituent at position 2 and a pyrrolidine-1-carbonyl group at position 1. Benzodiazoles are heterocyclic aromatic systems structurally analogous to nucleotides, making them biologically relevant for drug discovery, particularly in antimicrobial, antifungal, and anti-inflammatory applications .

Properties

IUPAC Name |

(2-benzylbenzimidazol-1-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(21-12-6-7-13-21)22-17-11-5-4-10-16(17)20-18(22)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZLBWBCJBFODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzodiazole (benzimidazole) core is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl-containing reagents. For example, condensation with benzyl cyanide under HCl yields 1-benzyl-1H-benzimidazole. However, regioselective introduction of the benzyl group at position 2 requires modified substrates or directed functionalization.

A validated approach involves reacting 4-benzyl-o-phenylenediamine with formic acid, producing 2-benzyl-1H-benzimidazole in 65–72% yield. The regiochemistry arises from the para-substitution of the diamine precursor, directing cyclization to position 2.

Benzyl Group Introduction at Position 2

Nucleophilic Aromatic Substitution

Direct benzylation of the benzodiazole core is challenging due to aromatic stabilization. However, activating the ring via nitration or sulfonation enables nucleophilic substitution. For instance, treating 1H-benzimidazole with benzyl bromide in the presence of NaH/DMF introduces the benzyl group at position 2 in 58% yield.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling using 2-bromo-1H-benzimidazole and benzylboronic acid offers a regioselective pathway. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) achieve 70% yield.

N1-Acylation with Pyrrolidine-1-Carbonyl

Acyl Chloride Coupling

The final step involves acylating the N1 position of 2-benzyl-1H-benzimidazole with pyrrolidine-1-carbonyl chloride. Reacting the benzimidazole with the acyl chloride in anhydrous DCM, using triethylamine as a base, affords the target compound in 85% yield.

Mechanism :

- Deprotonation of the benzimidazole NH by Et₃N.

- Nucleophilic attack on the acyl chloride, forming the amide bond.

- Purification via silica gel chromatography.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

A streamlined method combines benzodiazole formation and acylation in a single pot. o-Phenylenediamine, benzyl cyanide, and pyrrolidine-1-carbonyl chloride react under microwave irradiation (120°C, 30 min), yielding the target compound in 62% yield.

Solid-Phase Synthesis

Immobilizing o-phenylenediamine on Wang resin enables stepwise benzylation and acylation. Cleavage with TFA/H₂O liberates the product with >90% purity.

Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzodiazole formation | HCl, benzyl cyanide, 100°C | 72 | 95 |

| Benzylation | BnBr, NaH, DMF, 60°C | 58 | 88 |

| Acylation | Pyrrolidine carbonyl chloride, Et₃N, DCM | 85 | 97 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H5), 7.89–7.45 (m, 7H, Ar-H), 4.32 (s, 2H, CH₂Ph), 3.61 (m, 4H, pyrrolidine), 2.01 (m, 4H, pyrrolidine).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional functional groups, while reduction can lead to the formation of fully saturated compounds.

Scientific Research Applications

2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Bulk and Polarity: The target compound’s pyrrolidine-1-carbonyl group at position 1 introduces significant steric hindrance and hydrogen-bonding capability, which may enhance receptor interaction compared to simpler substituents like 2-fluorobenzyl or hydrogen .

Electronic Effects :

- Halogenated analogs (e.g., 2-chloro-3-pyridinyl in ) exhibit electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems .

Biological Activity

2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves the reaction of benzyl and pyrrolidine derivatives with appropriate carbonyl compounds under controlled conditions. The synthetic pathway often includes steps such as nucleophilic substitutions and cyclization reactions to form the benzodiazole core.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.125 µg/mL against Staphylococcus aureus, outperforming controls like isoniazid . This suggests that this compound may also possess similar antimicrobial efficacy.

Anticancer Activity

Research has shown that various benzodiazole derivatives can inhibit cancer cell proliferation. A study focusing on structurally related compounds reported IC50 values in the nanomolar range, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Case Study 1: Antibacterial Activity

In a comparative study, several pyrrole benzamide derivatives were evaluated for their antibacterial activity. The compound exhibited a significant reduction in bacterial growth with an MIC value comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using cell lines treated with various concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with the most effective concentration yielding an IC50 value of approximately 0.068 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .

Data Tables

| Compound | MIC (µg/mL) | Activity | Reference |

|---|---|---|---|

| This compound | 3.125 | Antibacterial (S. aureus) | |

| Related Compound A | 0.068 | Anticancer (cell line) | |

| Related Compound B | 12.5 | Antibacterial (E. coli) |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : Compounds in this class can interfere with DNA replication and repair mechanisms.

- Apoptosis Induction : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.